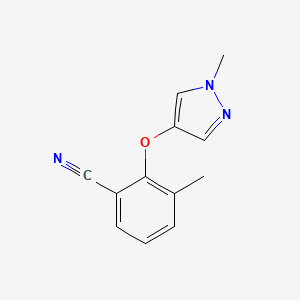![molecular formula C14H16ClNO3 B6634553 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid, also known as CBM-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CBM-1 is a cyclic β-amino acid, which is a rare class of amino acids found in nature. Its unique structure and properties make it an attractive molecule for drug discovery, material science, and other areas of research.
Mechanism of Action
The mechanism of action of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid is not well understood, but it is thought to act by disrupting the cell membrane of microorganisms, leading to cell death. 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been shown to have broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects:
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been shown to have low toxicity and minimal side effects in vitro and in vivo. It has been shown to be stable in acidic and basic conditions, as well as in the presence of proteases and other enzymes. 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has also been shown to be biocompatible, making it a promising candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid is its ease of synthesis and purification, which makes it a readily available and cost-effective compound for use in laboratory experiments. However, one limitation of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid. One area of interest is the development of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid-based materials with novel properties, such as stimuli-responsive hydrogels and self-assembling peptides. Another area of interest is the development of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid-based drugs for the treatment of infectious diseases and other conditions. Additionally, further research is needed to better understand the mechanism of action of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid and its potential applications in various fields.
Synthesis Methods
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is the most commonly used method for synthesizing 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid, as it allows for the efficient production of large quantities of the compound with high purity. The synthesis of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid involves the stepwise addition of protected amino acids to a solid support, followed by the removal of the protecting groups and the cyclization of the peptide chain.
Scientific Research Applications
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been studied extensively for its potential applications in drug discovery and material science. In drug discovery, 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a scaffold for the development of peptide-based drugs. In material science, 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties, such as self-assembling peptides and hydrogels.
properties
IUPAC Name |
1-[[(3-chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-10(4-2-5-11(9)15)12(17)16-8-14(13(18)19)6-3-7-14/h2,4-5H,3,6-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYIWVXNZQGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6634523.png)

![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)

